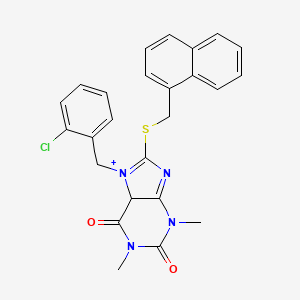

![molecular formula C23H23N3O3 B2564950 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one CAS No. 941882-94-6](/img/structure/B2564950.png)

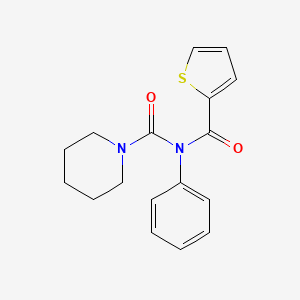

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

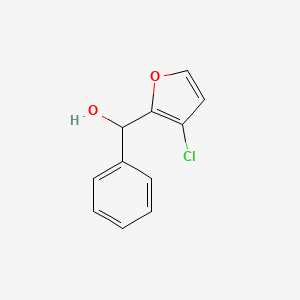

The compound “2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities and are part of many therapeutic drugs .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinoline and pyridazinone rings. Quinolines are known to undergo reactions like halogenation, nitration, sulfonation, and metal-catalyzed cross-coupling reactions .Scientific Research Applications

Synthesis and Chemical Properties

Syntheses of Metabolites : Research on the synthesis of metabolites related to quinoline derivatives has developed efficient methods for producing complex molecules with potential biological activities. For example, the synthesis of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate demonstrates advanced techniques in organic synthesis that could be applicable to synthesizing similar compounds for research purposes (Mizuno et al., 2006).

Antioxidant Properties : Novel quinoline derivatives have been synthesized and evaluated for their antioxidant properties, which are crucial for understanding their potential therapeutic applications and stability as chemical compounds. For instance, some newly synthesized 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones exhibited higher antioxidant activities than standard antioxidants, highlighting the potential of these compounds in oxidative stress-related applications (Hassan et al., 2017).

Potential Biological and Industrial Applications

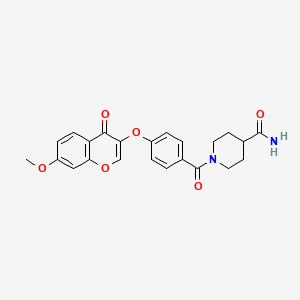

Antimicrobial Agents : The development of novel pyrazolo[3,4-d]pyrimidine derivatives, which share a structural motif with quinolines, has shown promise as antimicrobial agents. These compounds have been screened for their antibacterial and antifungal activities, with some showing significant efficacy, suggesting that similar quinoline derivatives could also possess valuable antimicrobial properties (Holla et al., 2006).

Corrosion Inhibition : Quinoxaline compounds, closely related to quinolines, have been studied for their effectiveness as corrosion inhibitors, which is vital for protecting industrial materials. Quantum chemical calculations have helped establish the relationship between molecular structure and inhibition efficiency, providing a pathway for designing effective corrosion inhibitors based on quinoline derivatives (Zarrouk et al., 2014).

Lubricant Antioxidants : Quinolinone derivatives have been synthesized and evaluated as antioxidants in lubricating greases, demonstrating the potential industrial applications of these compounds. The study found that certain synthesized quinolinones effectively reduced oxidation in lubricating greases, indicating their potential as stabilizing additives in industrial formulations (Hussein et al., 2016).

Mechanism of Action

properties

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-2-29-19-11-9-17(10-12-19)20-13-14-22(27)26(24-20)16-23(28)25-15-5-7-18-6-3-4-8-21(18)25/h3-4,6,8-14H,2,5,7,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSKOWHTAVQCGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

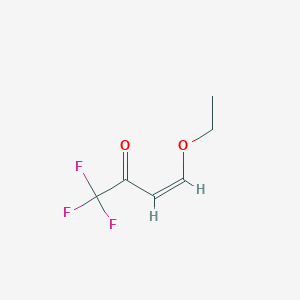

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2564873.png)

![N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2564878.png)

![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide](/img/structure/B2564882.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2564888.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2564890.png)